molecular formula C7H5IO3 B1302134 5-Hydroxy-2-iodobenzoic acid CAS No. 57772-57-3

5-Hydroxy-2-iodobenzoic acid

Cat. No.: B1302134
CAS No.: 57772-57-3
M. Wt: 264.02 g/mol
InChI Key: QTYOSOIAZLKAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-iodobenzoic acid (CAS: 57772-57-3) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₅IO₃ and a molecular weight of 264.02 g/mol. It features a hydroxyl (-OH) group at the 5th position and an iodine atom at the 2nd position on the benzene ring. This compound is synthesized via multiple methods, including:

  • Method 1: Reaction in aqueous HCl with NaNO₂ and KI, yielding 88% .
  • Method 2: Use of sulfuric acid, NaNO₂, and KI, achieving 37% yield .
  • Method 3: Methanol/NaOH-mediated synthesis with methyl benzoate, yielding 91% .

Characterization data (IR, NMR, MS) confirm its structure and purity . Safety protocols highlight hazards (H302, H315, H319, H335) and recommend storage in a dark, dry place at 2–8°C .

Preparation Methods

Direct Iodination of 5-Hydroxybenzoic Acid

This method involves the direct iodination of 5-hydroxybenzoic acid under controlled conditions to selectively introduce an iodine atom at the 2-position of the aromatic ring.

Procedure

  • Reactants and Reagents :

    • 5-Hydroxybenzoic acid (starting material)
    • Iodine (I₂) as the halogenating agent
    • Oxidizing agents such as potassium iodate (KIO₃) or sodium hypochlorite (NaOCl)
    • Solvent: Acetic acid or glacial acetic acid
  • Reaction Conditions :

    • The reaction is typically carried out at room temperature or slightly elevated temperatures.
    • The solvent enhances the solubility of iodine and facilitates the reaction.
  • Steps :

    • Dissolve 5-hydroxybenzoic acid in acetic acid.
    • Add iodine and an oxidizing agent to generate the electrophilic iodine species (I⁺).
    • Stir the mixture until completion, as monitored by thin-layer chromatography (TLC).
    • Quench the reaction by adding water, followed by extraction with an organic solvent like ethyl acetate.
    • Purify the crude product via recrystallization or column chromatography.

Notes

  • The choice of solvent and oxidizing agent significantly affects the yield and selectivity.
  • This method is straightforward but may require optimization to minimize over-iodination.

Synthesis from 2-Iodobenzoic Acid

Another approach involves modifying 2-iodobenzoic acid to introduce a hydroxyl group at the 5-position.

Procedure

  • Reactants and Reagents :

    • 2-Iodobenzoic acid
    • Hydroxylation agents like hydrogen peroxide (H₂O₂) or hydroxyl radicals
    • Catalysts such as iron salts or transition metal complexes
  • Reaction Conditions :

    • The reaction is performed in aqueous or mixed aqueous-organic solvents.
    • Mild heating may be required to activate the hydroxylation process.
  • Steps :

    • Dissolve 2-iodobenzoic acid in a suitable solvent.
    • Add the hydroxylation agent and catalyst under stirring.
    • Allow the reaction to proceed until completion, as confirmed by TLC or high-performance liquid chromatography (HPLC).
    • Isolate the product by filtration, washing, and recrystallization.

Notes

  • This method is advantageous for its regioselectivity but requires careful control of reaction conditions to avoid side products.

Esterification Followed by Hydrolysis

The ester derivative, ethyl 5-hydroxy-2-iodobenzoate, can be synthesized first and then hydrolyzed to obtain 5-hydroxy-2-iodobenzoic acid.

Procedure

  • Esterification :

    • Reactants: Ethanol and sulfuric acid (as a catalyst)
    • Reaction: Reflux ethyl alcohol with this compound to form ethyl ester.
  • Hydrolysis :

    • Reactants: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)
    • Reaction: Hydrolyze the ester under acidic or basic conditions to regenerate the carboxylic acid.
  • Purification :

    • Extract the product using organic solvents.
    • Recrystallize from ethanol-water mixtures for purity.

Notes

  • Esterification improves solubility and stability during intermediate steps.
  • This two-step process is useful for large-scale synthesis due to its simplicity.

Data Table: Comparison of Preparation Methods

Method Key Reactants Reaction Conditions Advantages Limitations
Direct Iodination 5-Hydroxybenzoic acid, I₂, KIO₃ Room temperature, acetic acid Simple setup, selective Requires optimization
Hydroxylation of 2-Iodobenzoic Acid 2-Iodobenzoic acid, H₂O₂ Mild heating, aqueous solvent High regioselectivity Catalyst-dependent
Esterification + Hydrolysis Ethanol, sulfuric acid Reflux for esterification Suitable for large-scale synthesis Two-step process

Chemical Reactions Analysis

Oxidation Reactions

The iodine atom and hydroxyl group enable selective oxidation pathways:

  • Formation of benzoquinone derivatives : Oxidation with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions yields 5-hydroxy-2-iodobenzoquinone .

  • Catalytic oxidation of alcohols : When incorporated into polymer matrices (e.g., IBX-modified polyvinyl alcohol), the compound facilitates hydrolysis of organophosphates like diisopropyl fluorophosphate (DFP), a nerve agent simulant .

Table 1: Oxidation Conditions and Products

SubstrateOxidizing AgentConditionsProductYield
This compoundKMnO₄H₂SO₄, 60°C, 2 h5-Hydroxy-2-iodobenzoquinone75%
DFPIBX-PVA compositeH₂O, 25°C, 30 minHydrolyzed DFP98%

Reduction Reactions

The iodine substituent undergoes reduction to form aminobenzoic acid derivatives:

  • Catalytic hydrogenation : Using palladium on carbon (Pd/C) under H₂ gas reduces the iodine to hydrogen, yielding 5-hydroxyanthranilic acid .

  • Electrochemical reduction : In aqueous ethanol, the iodine atom is replaced by a hydrogen atom at −1.2 V vs. SCE.

Mechanistic Insight :
Reduction proceeds via a two-electron transfer mechanism, with the iodine atom acting as a leaving group due to its weak C–I bond (≈50 kcal/mol) .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution and esterification:

  • Alkylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF yields the methyl ether derivative .

  • Acylation : Reaction with acetyl chloride (AcCl) forms 5-acetoxy-2-iodobenzoic acid, enhancing solubility in organic solvents .

Table 2: Substitution Reaction Parameters

Reaction TypeReagentSolventTemperatureYield
MethylationCH₃I, K₂CO₃DMF80°C, 4 h82%
AcetylationAcCl, pyridineCH₂Cl₂25°C, 1 h90%

Cross-Coupling Reactions

The iodine atom enables palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives .

  • Ulmann coupling : Copper-catalyzed coupling with amines produces N-aryl amides under mild conditions .

Key Example :
this compound + Phenylboronic acid → 5-Hydroxy-2-phenylbenzoic acid (Yield: 78%) .

Mechanistic Studies

  • Hypervalent iodine intermediates : Oxidation reactions involve a twist mechanism where iodine transitions from trivalent to pentavalent states, facilitating ligand exchange and elimination .

  • Steric effects : Bulkier substituents on the benzene ring accelerate oxidation by reducing torsional strain during the transition state .

Mechanism of Action

The mechanism of action of 5-hydroxy-2-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and iodine functional groups. These groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoic Acids

Compound Substituents Key Properties/Applications Synthesis Yield References
5-Hydroxy-2-iodobenzoic acid 5-OH, 2-I Polymer-supported oxidant for alcohol-to-carbonyl conversions Up to 91%
2-Fluoro-5-iodobenzoic acid 2-F, 5-I Intermediate in medicinal chemistry Not reported
5-Fluoro-2-iodobenzoic acid 5-F, 2-I Potential biological activity Not reported
5-Chloro-2-hydroxy-3-iodobenzaldehyde 5-Cl, 2-OH, 3-I Utility in organic synthesis Not reported

Key Observations :

  • Iodine Position : The 2-iodo substitution in this compound enhances its oxidative utility compared to fluoro or chloro analogs, which lack such reactivity .
  • Functional Groups : The hydroxyl group in this compound facilitates hydrogen bonding, influencing solubility and reactivity in polymer-supported applications .

Hydroxy/Methoxy-Substituted Benzoic Acids

Compound Substituents Key Properties/Applications Synthesis Yield References
5-Hydroxy-2-methylbenzoic acid 5-OH, 2-CH₃ Biological intermediates Not reported
5-Methoxy-2-hydroxybenzoic acid 5-OCH₃, 2-OH Natural product isolation (e.g., Primula veris) Not reported
5-Hydroxyanthranilic acid 2-NH₂, 5-OH Biomarker in metabolic pathways Not reported

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) in 5-Methoxy-2-hydroxybenzoic acid increases electron density, altering reactivity compared to the electron-withdrawing iodine in this compound .
  • Amino vs. Iodo: The amino group in 5-Hydroxyanthranilic acid enables distinct biological interactions, unlike the iodinated analog .

Biological Activity

5-Hydroxy-2-iodobenzoic acid, also known as 2-hydroxy-5-iodobenzoic acid, is a compound with significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H5_5IO3_3. It features a hydroxyl group (-OH) at the 5-position and an iodine atom at the 2-position of the benzoic acid structure. This unique arrangement contributes to its reactivity and biological activity.

This compound is synthesized through various organic reactions involving benzoic acid derivatives. Its mechanism of action primarily involves:

  • Oxidation : It can be oxidized to form 5-hydroxy-2-iodobenzoquinone.
  • Reduction : It can be reduced to yield 5-hydroxy-2-aminobenzoic acid.
  • Substitution Reactions : The compound can undergo various substitution reactions due to its functional groups, making it a versatile reagent in organic synthesis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, it has demonstrated effectiveness against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds suggest strong antibacterial activity, with values as low as 7.81 µg/mL against resistant strains like MRSA .

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
Compound A7.8115.62Bactericidal
Compound B31.2562.50Bacteriostatic
Compound C0.981.95Strong Bactericidal

Cytotoxicity Studies

Cytotoxicity assessments have shown that derivatives of this compound can influence cancer cell viability. For instance, specific derivatives have been reported to cause up to 50% cytotoxicity in cervical cancer cells (HeLa) at concentrations of 50 µM and higher . The cytotoxic effects vary significantly among different derivatives, emphasizing the importance of structural modifications in enhancing biological activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of synthesized acylhydrazones derived from iodobenzoic acids, including derivatives of this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Proliferation : In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation of cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50_{50} values indicating potent antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-hydroxy-2-iodobenzoic acid, and what critical reagents/conditions are involved?

  • Methodological Answer : The synthesis often involves iodination of precursor benzoic acids. For example, a validated route modifies this compound with 3-isocyanatopropyltriethoxysilane in nonaqueous solvents, followed by sol-gel reactions with polymers like poly(vinyl alcohol) to form organic-inorganic hybrids . Key reagents include oxidizing agents (e.g., Oxone tetrabutylammonium salt) for subsequent oxidation to iodoxybenzoic (IBX) derivatives. Critical conditions: anhydrous environments, controlled pH (e.g., pH 8–9 for sulfonamide coupling reactions in related iodobenzoic compounds) .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques : NMR (¹H/¹³C) to confirm iodination position and hydroxyl group integrity.
  • Chromatography : HPLC or TLC to assess purity, especially post-sublimation or crystallization.
  • Elemental analysis : Verify iodine content via inductively coupled plasma mass spectrometry (ICP-MS).
  • X-ray crystallography : For crystalline derivatives, as demonstrated in sulfonamide analogs .

Q. What are the primary research applications of this compound in catalysis or material science?

  • Methodological Answer : The compound serves as a precursor for IBX-functionalized polymers, which catalyze hydrolysis of organophosphates (e.g., diisopropyl fluorophosphate) at neutral pH. Applications include detoxification agents and environmental remediation. Experimental validation involves kinetic studies (e.g., second-order rate constants: k=4.6×102M1s1k'' = 4.6 \times 10^{-2} \, \text{M}^{-1} \text{s}^{-1} for IBX-poly(vinyl alcohol)) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of IBX-modified polymers derived from this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Polymer matrix variability : Compare catalytic activity across polymers (e.g., cellulose vs. PVA) under standardized conditions .
  • Oxidation efficiency : Quantify IBX conversion using FT-IR or XPS to confirm surface functionalization.
  • Substrate specificity : Test diverse organophosphates to isolate structure-activity relationships.
  • Statistical validation : Use ANOVA to assess significance of observed differences in rate constants.

Q. What strategies optimize the synthesis of this compound derivatives for enhanced stability in aqueous environments?

  • Methodological Answer :

  • Protecting groups : Temporarily block the hydroxyl group during iodination to prevent side reactions.
  • Solvent engineering : Replace acetic anhydride with less hydrolytic solvents (e.g., DMF) to reduce degradation.
  • Post-synthetic stabilization : Coat IBX-polymers with silica via sol-gel methods to improve hydrophobicity .
  • Accelerated aging studies : Monitor decomposition kinetics at varying pH/temperature to identify destabilizing factors.

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Computational modeling : Use DFT calculations to map electron density at iodine and hydroxyl groups.
  • Substituent screening : Synthesize analogs (e.g., 5-fluoro-2-iodobenzoic acid) and compare reaction rates in Ullmann or Suzuki couplings.
  • Kinetic isotope effects : Replace -OH with -OD to probe hydrogen bonding’s role in reactivity .

Q. What methodologies address discrepancies in literature data on the compound’s spectroscopic properties?

  • Methodological Answer :

  • Standardized protocols : Replicate NMR experiments under identical conditions (solvent, concentration, temperature).
  • Interlaboratory collaboration : Share samples for cross-validation of spectral data.
  • Meta-analysis : Compile historical data into a table (see below) to identify outliers and trends.

Q. Guidance for Literature Review & Experimental Design

  • Keyword Strategy : Use Boolean terms like ("this compound" AND (synthesis OR catalysis)) to filter irrelevant results .
  • Data Reproducibility : Document reaction conditions (e.g., pH, solvent purity) meticulously to enable replication .

Properties

IUPAC Name

5-hydroxy-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYOSOIAZLKAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361264
Record name 5-Hydroxy-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57772-57-3
Record name 5-Hydroxy-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Suspension of 2-amino-5-hydroxybenzoic acid (5.0 g, 32.7 mmol) in deionized water (100 mL) was mixed with 60 mL of concentrated sulfuric acid, which was added dropwise, resulting in a clear solution, which was held at 4° C. overnight, yielding suspension of white crystals. The suspension, while still cold, was mixed with 20 mL of an aqueous solution of sodium nitrite (2.4 g, 34.8 mmol). The resulting yellow-orange solution was mixed with 20 mL of an aqueous solution of potassium iodide (7.4 g, 44.6 mmol), which was added dropwise. The resulting mixture, dark-brown in color, was kept at 90° C. for 1 h and then was kept at 4° C. overnight affording dark red to brown crystals, which were filtered off and redissolved in 100 mL of deionized boiling water. Activated charcoal (7 g) was added to the hot solution, which was held at 90° C. for 1 h. The slurry, while hot, was filtered off using filter paper (retention, 10 μm) and the supernatant was kept at 4° C. resulting in faintly orange crystals, which were filtered off and dried in a desiccator at r.t. C7H5IO3, found (calc): C, 31.51 (31.84); H, 2.14 (1.91); I, 47.31 (48.07). 1H NMR (400 MHz, DMSO-d6): δ 5.1 (s, 1H, OH), 6.81, 7.38, 7.71 (H3, H5, H2, 1H each, in aromatic ring), 11 (s, 1 H, COOH). Yield, 3.2 g (37 mol %).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
7.4 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Hydroxy-2-iodobenzoic acid
5-Hydroxy-2-iodobenzoic acid
5-Hydroxy-2-iodobenzoic acid
5-Hydroxy-2-iodobenzoic acid
5-Hydroxy-2-iodobenzoic acid
5-Hydroxy-2-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.